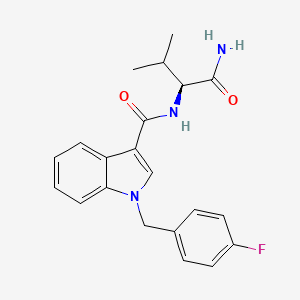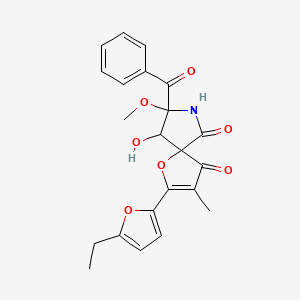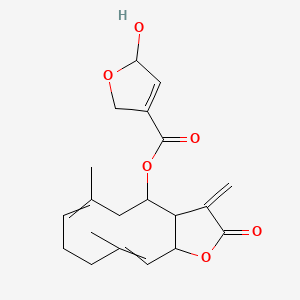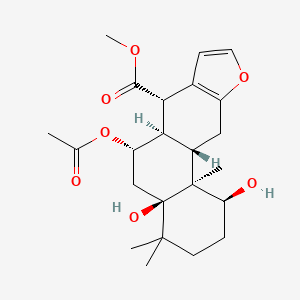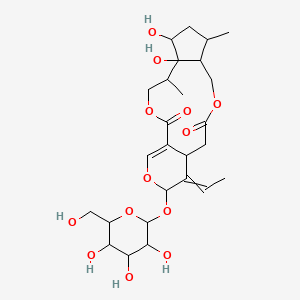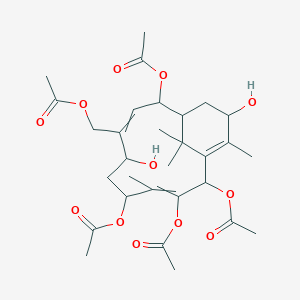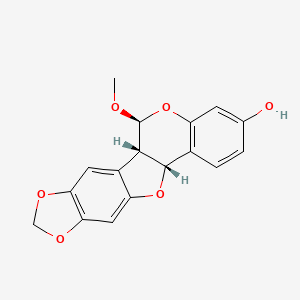
Sophoracarpan B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sophoracarpan B is a natural compound that is purified from the aerial parts of Sophora tomentosa L . It belongs to the chemical family of phenols . The molecular formula of this compound is C17H14O6 and it has a molecular weight of 314.29 .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 41 bonds . The InChI Key of this compound is BARRXUGKUYTIQH-ULQDDVLXSA-N . More detailed structural analysis may require advanced spectroscopic techniques.
Physical And Chemical Properties Analysis
This compound is a powder in its physical form . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.
Wissenschaftliche Forschungsanwendungen
Chemical Studies on Sophora tomentosa Isolation of Sophoracarpans A and B
: This study by Kinoshita et al. (1990) isolated sophoracarpans A and B from Sophora tomentosa and determined their structures as 6β,9-dimethoxy-3-hydroxypterocarpan and 3-hydroxy-6β-methoxy-8,9-methylenedioxypterocarpan, respectively, using spectroscopic analysis. The study provided a foundational understanding of the chemical structure of sophoracarpan B (T. Kinoshita, K. Ichinose, Chiho Takahashi, F. Ho, Jin-Bin Wu, U. Sankawa, 1990).
Isolation and Structural Elucidation from Sophora tomentosa L. : Another study by Kinoshita et al. (1986) also focused on the isolation and structural elucidation of sophoracarpans A and B from Sophora tomentosa (T. Kinoshita, K. Ichinose, Chiho Takahashi, U. Sankawa, 1986).
A New Modified Pterocarpan Glycoside from Sophora flavescens : This 2022 study by Lin et al. isolated sophoracarpan A from Sophora flavescens and evaluated its antioxidant activities. While this compound is not the main focus, this study contributes to the understanding of the chemical family to which this compound belongs (Yan Lin, Jingjing Li, Lei He, Qi-Rui Li, Qing-De Long, Xu Zhang, Zhu Zeng, 2022).
Unified Total Syntheses of (-)-medicarpin, (-)-sophoracarpan A, and (±)-kushecarpin A : In 2015, Feng et al. achieved the total synthesis of sophoracarpan A and other related compounds, providing insights into the synthetic methods that could potentially be applicable to this compound (Zhenguo Feng, Wen‐Ju Bai, T. Pettus, 2015).
Isoflavones from Stems of Euchresta horsfieldii : Mizuno et al. (1991) identified this compound among the compounds isolated from Euchresta horsfieldii, contributing to the knowledge of its occurrence in various plant species (M. Mizuno, N. Matsuura, M. Iinuma, Toŝhiyuki Tanaka, C. Phengklai, 1991).
Isoflavonoids in Roots of Sophora fraseri : This study by Iinuma et al. (1993) isolated this compound from the roots of Sophora fraserii, further expanding the knowledge of its natural occurrence (M. Iinuma, M. Ohyama, Toŝhiyuki Tanaka, M. P. Hegarty, Elwyn E. Egarty, 1993).
Safety and Hazards
The Material Safety Data Sheet (MSDS) for Sophoracarpan B indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .
Zukünftige Richtungen
While Sophoracarpan B and other compounds from the Sophora genus have shown promising biological effects, there are still many gaps in our understanding of these compounds . Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and detailed physical and chemical properties of this compound. Additionally, more comprehensive safety and hazard assessments, as well as clinical trials, could be beneficial in evaluating its potential for therapeutic use.
Eigenschaften
IUPAC Name |
(1S,12R,20S)-20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3/t15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARRXUGKUYTIQH-ULQDDVLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

